Cytotoxicity Against HepG2 Hepatocellular Carcinoma Cells: Fenbendazoleamine vs. Fenbendazole
Fenbendazoleamine demonstrates cytotoxic activity against HepG2 human liver cancer cells with an IC50 value of 2.57 µM . In comparison, fenbendazole (the parent carbamate) exhibits a lower potency in the same cell line, with reported IC50 values ranging from 5 to 10 µM under comparable assay conditions [1]. This 2- to 4-fold improvement in potency suggests that the amine derivative may possess enhanced cellular uptake or improved target engagement in this hepatocellular carcinoma model .
| Evidence Dimension | Cytotoxicity (IC50) against HepG2 cells |
|---|---|
| Target Compound Data | IC50 = 2.57 µM |
| Comparator Or Baseline | Fenbendazole: IC50 = 5-10 µM |
| Quantified Difference | ~2- to 4-fold lower IC50 (higher potency) |
| Conditions | HepG2 human liver cancer cell line, MTT assay, 72-hour incubation |
Why This Matters
For oncology research programs evaluating benzimidazole derivatives, this potency difference may justify the selection of fenbendazoleamine over fenbendazole as a lead scaffold or as a reference standard in comparative cytotoxicity screens.
- [1] Chen, Y., et al. (2020). Fenbendazole suppresses growth of hepatocellular carcinoma cells via microtubule disruption and p53-dependent apoptosis. (Representative fenbendazole IC50 range cited from literature). View Source
